1-Phenylpiperidin-3-amine;hydrochloride
Description
1-Phenylpiperidin-3-amine hydrochloride is a piperidine derivative characterized by a phenyl group attached to the piperidine ring at the 1-position and an amine group at the 3-position, with a hydrochloride salt form enhancing its stability and solubility. Its molecular formula is C₁₁H₁₅ClN₂, with a molecular weight of 212.72 g/mol . This compound is utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory pathways.
Properties
IUPAC Name |
1-phenylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11;/h1-3,6-7,10H,4-5,8-9,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUZZZGAUXTRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Phenylpiperidin-3-amine hydrochloride with structurally or functionally related piperidine derivatives, based on molecular properties, substituents, and applications:
Key Structural and Functional Differences
Substituent Effects: 1-Phenylpiperidin-3-amine hydrochloride lacks electron-withdrawing groups (e.g., nitro in ) or heterocyclic systems (e.g., pyrimidine in ), making it less polar than analogues. This may reduce metabolic stability but improve bioavailability. Benzyl vs.
Pharmacological Implications :
- Compounds with heterocyclic substituents (e.g., ) show enhanced specificity for enzymes or transporters due to π-π stacking or hydrogen-bonding interactions.
- The nitro group in may confer redox activity, useful in prodrug designs.
Safety and Stability :
- 1-Benzylpiperidin-3-amine hydrochloride lacks classified hazards under GHS , whereas analogues with reactive groups (e.g., nitro) may require stricter handling.
Research Findings and Gaps
- Analytical Methods : Techniques like HPLC () and spectrophotometry () are validated for related hydrochlorides, suggesting applicability for purity assessment of the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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